![molecular formula C10H6Br3NO2S B067209 2-[(Tribromomethyl)sulfonyl]quinoline CAS No. 163342-70-9](/img/structure/B67209.png)
2-[(Tribromomethyl)sulfonyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Tribromomethyl)sulfonyl]quinoline is a chemical compound with the molecular formula C10H6Br3NO2S and a molecular weight of 443.94 g/mol . This compound is characterized by the presence of a quinoline ring substituted with a tribromomethylsulfonyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
準備方法
The synthesis of 2-[(Tribromomethyl)sulfonyl]quinoline typically involves the reaction of quinoline derivatives with tribromomethyl sulfone under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like Lewis acids to facilitate the reaction
化学反応の分析
2-[(Tribromomethyl)sulfonyl]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tribromomethyl group to a methyl group.
Substitution: The tribromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[(Tribromomethyl)sulfonyl]quinoline has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, although it is not yet approved for medical use.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(Tribromomethyl)sulfonyl]quinoline involves its interaction with molecular targets such as enzymes and receptors. The tribromomethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar compounds to 2-[(Tribromomethyl)sulfonyl]quinoline include other quinoline derivatives with different substituents. For example:
2-[(Dibromomethyl)sulfonyl]quinoline: Similar structure but with two bromine atoms instead of three.
2-[(Chloromethyl)sulfonyl]quinoline: Contains a chloromethyl group instead of a tribromomethyl group.
2-[(Methylsulfonyl)quinoline]: Lacks the halogen atoms, making it less reactive.
The uniqueness of this compound lies in its tribromomethylsulfonyl group, which imparts distinct reactivity and biological activity compared to its analogs .
特性
IUPAC Name |
2-(tribromomethylsulfonyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br3NO2S/c11-10(12,13)17(15,16)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEZJMMMHHDWFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)C(Br)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
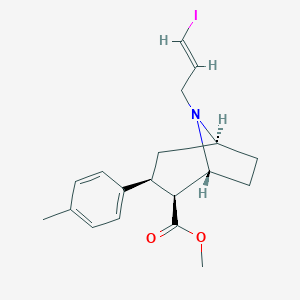
![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)
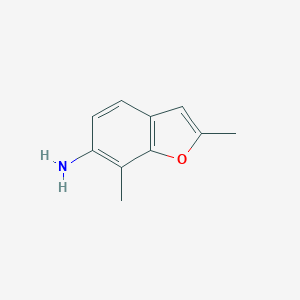
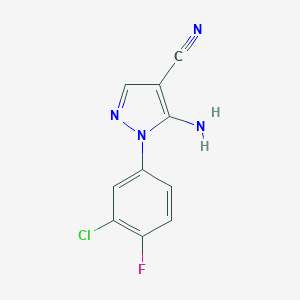
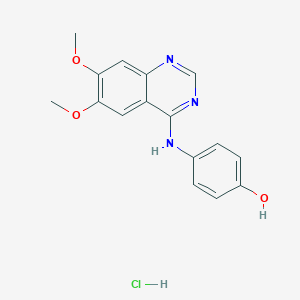
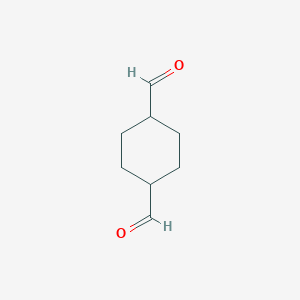
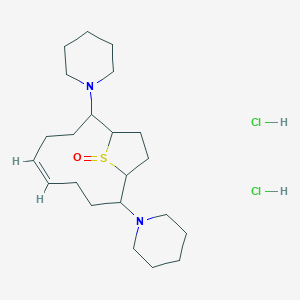
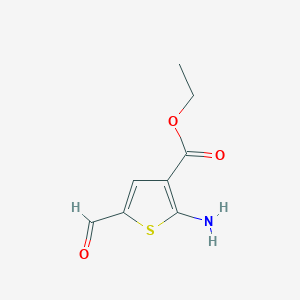
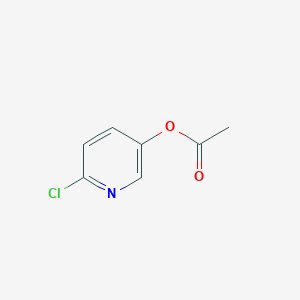
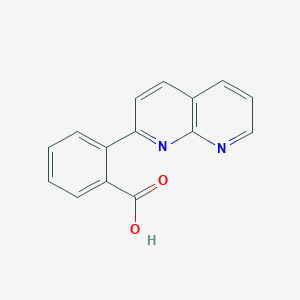
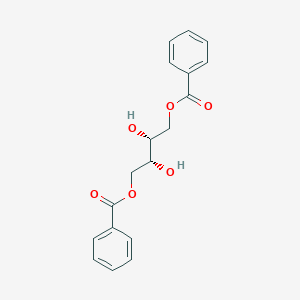
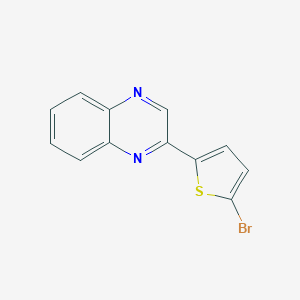
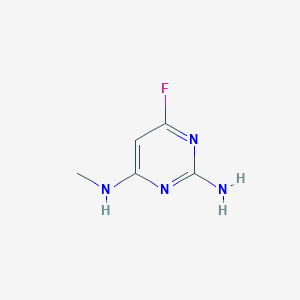
![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)
